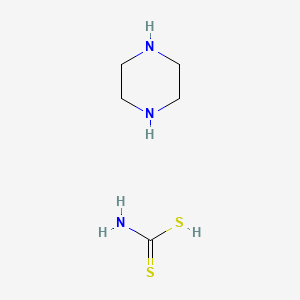

Piperazine dithiocarbamate

Description

Piperazine dithiocarbamate (PDTC) is a heterocyclic compound combining a piperazine ring with a dithiocarbamate (-N(CSS⁻)) moiety. Its synthesis typically involves a three-component reaction between secondary amines, carbon disulfide (CS₂), and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions, yielding functionalized piperazines with high efficiency and step economy . This synthetic flexibility enables diverse structural modifications, making PDTC a scaffold of interest in medicinal chemistry.

Dithiocarbamates (DTCs) are known for broad bioactivity, including antifungal, antibacterial, and anticancer properties. The integration of piperazine—a common pharmacophore in drug design—enhances solubility and bioavailability while enabling synergistic interactions with biological targets . Notable DTC-based drugs include Zineb and Maneb (agricultural fungicides) and disulfiram (an alcohol-aversion drug), though these lack piperazine moieties . PDTC derivatives, however, leverage piperazine's conformational flexibility to improve target engagement, as seen in clinical candidates like vestipitant (an NK-1 receptor antagonist) .

Properties

CAS No. |

3703-84-2 |

|---|---|

Molecular Formula |

C5H13N3S2 |

Molecular Weight |

179.3 g/mol |

IUPAC Name |

carbamodithioic acid;piperazine |

InChI |

InChI=1S/C4H10N2.CH3NS2/c1-2-6-4-3-5-1;2-1(3)4/h5-6H,1-4H2;(H3,2,3,4) |

InChI Key |

AGKZZTAKVYWQLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C(=S)(N)S |

Origin of Product |

United States |

Comparison with Similar Compounds

α-Glucosidase Inhibition

Benzylamine-containing DTCs (IC₅₀: 12–45 µM) are more potent than PDTC derivatives (IC₅₀: 60–120 µM) . However, PDTCs act via a novel allosteric site near the enzyme's active pocket, enabling non-competitive inhibition—a mechanism absent in simpler DTCs .

LSD1 Inhibition

PDTC hybrids with tert-butoxy-carbonyl substituents (e.g., L6 ) achieve IC₅₀ values of 0.23 µM, whereas shortening the carbon linker between sulphonamide and DTC reduces activity by >80-fold .

Heavy Metal Chelation

Substituted PDTCs like N-methyl piperazine dithiocarbamate (MPD) and N-3-chlorophenyl PDTC (CPD) effectively mobilize lead (Pb) in intoxicated rats without depleting essential metals like Cu or Zn . Comparatively, classical chelators (e.g., EDTA) lack specificity, causing systemic toxicity.

Critical Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.